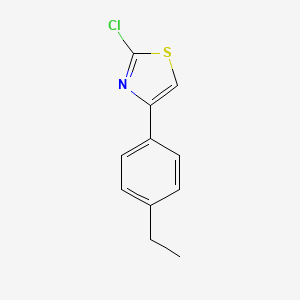
2-Chloro-4-(4-ethylphenyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-ethylphenyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at the 2-position and a 4-ethylphenyl group at the 4-position. Thiazole rings are known for their aromaticity and presence in various biologically active molecules, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(4-ethylphenyl)thiazole typically involves the reaction of 4-ethylphenylthiourea with α-haloketones under basic conditions. The reaction proceeds through cyclization to form the thiazole ring. Common reagents include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in solvents like ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-(4-ethylphenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: 2-amino-4-(4-ethylphenyl)thiazole, 2-thio-4-(4-ethylphenyl)thiazole.
Oxidation Products: 2-chloro-4-(4-ethylphenyl)thiazole sulfoxide, 2-chloro-4-(4-ethylphenyl)thiazole sulfone.
Reduction Products: Dihydro-2-chloro-4-(4-ethylphenyl)thiazole.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-ethylphenyl)thiazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-(4-ethylphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of biological pathways. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic processes .
Comparación Con Compuestos Similares
2-Chloro-4-phenylthiazole: Lacks the ethyl group, leading to different steric and electronic properties.
4-(4-Ethylphenyl)thiazole: Lacks the chlorine atom, affecting its reactivity and biological activity.
2-Methyl-4-(4-ethylphenyl)thiazole: Substitution at the 2-position with a methyl group instead of chlorine.
Uniqueness: 2-Chloro-4-(4-ethylphenyl)thiazole is unique due to the combined presence of the chlorine atom and the 4-ethylphenyl group, which confer distinct chemical reactivity and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields .
Propiedades
Número CAS |
61323-78-2 |
|---|---|
Fórmula molecular |
C11H10ClNS |
Peso molecular |
223.72 g/mol |
Nombre IUPAC |
2-chloro-4-(4-ethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10ClNS/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3 |
Clave InChI |
ICGKCKOOMPIEIR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CSC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol](/img/structure/B13796189.png)
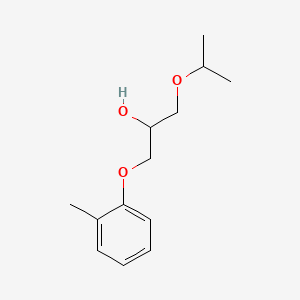
![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)
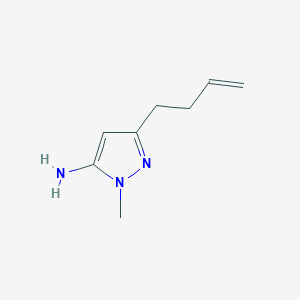
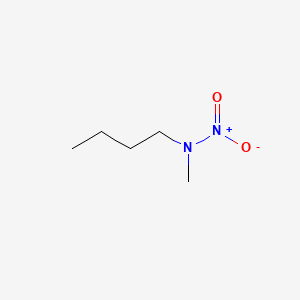
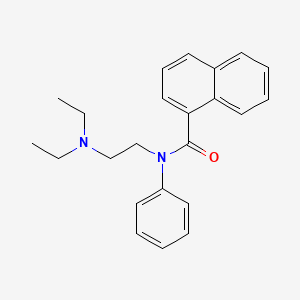
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
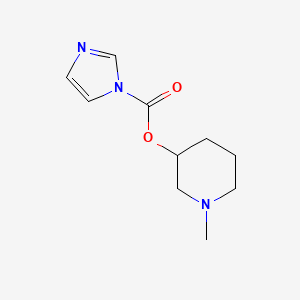
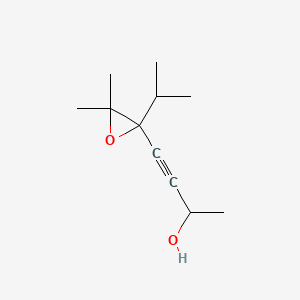
![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)

![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
